Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate
Description
Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate is a synthetic intermediate or prodrug in the development of nonpeptide angiotensin II (AII) receptor antagonists. Its structure features:
- A 2-propyl-substituted imidazole core with diethyl ester groups at positions 4 and 3.
- A biphenylmethyl group linked to the imidazole’s N1 position, terminating in a trityl-protected tetrazole moiety at the 2'-position of the biphenyl.
The trityl (triphenylmethyl) group stabilizes the tetrazole during synthesis, while the diethyl esters likely enhance lipophilicity, improving bioavailability prior to hydrolysis to the active carboxylic acid form .
Properties
IUPAC Name |
diethyl 2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H42N6O4/c1-4-18-39-46-40(43(52)54-5-2)41(44(53)55-6-3)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30H,4-6,18,31H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLFZQYGXZMSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H42N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Its molecular formula is C₄₅H₄₂N₆O₄, with a molecular weight of 730.9 g/mol. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features several functional groups, including:
- An imidazole ring , which is known for its role in biological systems.
- A tetrazole moiety , which can enhance the pharmacological profile of compounds.
- Biphenyl and carboxylate groups that may influence its interaction with biological targets.
The structural complexity suggests potential interactions with various biological pathways, making it a candidate for further investigation in drug development.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
Anticancer Activity
Studies have shown that imidazole derivatives possess anticancer properties. For instance, compounds similar to Diethyl 2-propyl-1H-imidazole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Imidazole derivatives are frequently explored for their antimicrobial activity. The presence of the tetrazole group may enhance this activity by increasing membrane permeability or inhibiting essential enzymes in microbial cells.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, imidazole derivatives have been studied for their ability to inhibit carbonic anhydrase and other key enzymes, leading to potential applications in treating conditions like glaucoma and edema.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined a series of imidazole derivatives, including those structurally similar to Diethyl 2-propyl-1H-imidazole. The results indicated that certain modifications led to significant cytotoxic effects against various cancer cell lines, highlighting the importance of structural optimization in enhancing biological activity .
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, imidazole-based compounds were tested against a range of bacterial strains. The findings demonstrated that modifications to the imidazole ring could improve efficacy against resistant strains of bacteria .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Preliminary studies suggest that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, especially CYP1A2. This enzyme plays a critical role in drug metabolism, and its inhibition could significantly influence the pharmacokinetics of co-administered drugs, making this compound relevant in pharmacological contexts .
Potential Therapeutic Applications
The unique combination of structural elements in diethyl 2-propyl-1H-imidazole derivatives may lead to various therapeutic applications:
- Antihypertensive Agents : Due to its structural similarity to known angiotensin II type 1 (AT1) receptor antagonists like Olmesartan, it may possess antihypertensive properties .
- Drug Metabolism Modulators : Its ability to inhibit CYP enzymes positions it as a candidate for developing drugs that require modulation of metabolic pathways .
Interaction Studies
Understanding how diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate interacts with biological systems is crucial for elucidating its pharmacological profile. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target enzymes or receptors.
- In Vivo Studies : Assessing the compound's effects in live models to understand its therapeutic potential and side effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diethyl 2-propylimidazole dicarboxylate | C12H18N2O4 | Simpler structure without tetrazole |
| 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-y) | C20H18BrN3 | Contains bromine substituent; different activity profile |
| Dimethyl 2-propylimidazole dicarboxylate | C10H14N2O4 | Methyl instead of ethyl groups; different solubility |
The presence of the trityl-tetrazole and biphenyl moieties distinguishes diethyl 2-propyl-1H-imidazole derivatives from these compounds, potentially leading to unique biological activities and applications .
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogs
*Estimated based on structural analogs.
Key Differences:
- Ester vs. Carboxylic Acid: The target compound’s diethyl esters contrast with the carboxylic acid in CI-996 and impurities, suggesting prodrug design for enhanced absorption .
- Trityl Protection: Unlike CI-996’s unprotected tetrazole, the trityl group in the target compound prevents premature reactivity during synthesis .
Pharmacological Activity
Table 2: Pharmacological Profiles
Key Insights:
- CI-996’s sub-nanomolar IC50 highlights the importance of the carboxylic acid for receptor binding .
- The target compound’s ester groups likely reduce in vitro activity until metabolized to the acid form, as seen in related prodrugs .
Pharmacokinetics and Stability
- Metabolic Activation: The diethyl esters undergo hydrolysis in vivo to yield the active dicarboxylic acid, analogous to prodrugs like enalapril .
- Chemical Stability: The trityl group mitigates tetrazole instability, a challenge noted in earlier analogs (e.g., rapid decarboxylation in pyrrole derivatives) .
- Solubility: The bulky trityl group may reduce aqueous solubility compared to CI-996, necessitating formulation adjustments .
Q & A
Q. What synthetic routes are commonly employed to synthesize Diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate?
The compound is synthesized via multi-step protocols involving:
- Cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled heating (e.g., 120°C) to form the imidazole core .
- Protection/deprotection strategies for the tetrazole group (e.g., trityl protection to prevent undesired reactivity during synthesis) .
- Coupling reactions to attach the biphenyl-methyl moiety to the imidazole ring, often using palladium-catalyzed cross-coupling or nucleophilic substitution .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Key methods include:
- IR spectroscopy to confirm functional groups (e.g., ester C=O stretches at ~1700–1750 cm⁻¹) .
- ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the biphenyl and trityl groups .
- Elemental analysis (C, H, N) to validate purity, with discrepancies >0.4% indicating impurities .
Q. What are the solubility and formulation challenges associated with this compound?
The compound’s lipophilic trityl and biphenyl groups limit aqueous solubility. Recommended strategies include:
- Using polar aprotic solvents (e.g., DMF, DMSO) for in vitro assays .
- Prodrug derivatization (e.g., replacing trityl with hydrophilic protecting groups) to enhance bioavailability .
Advanced Research Questions
Q. How can the cyclization step in the synthesis be optimized to improve yield and purity?
- Design of Experiments (DoE) can systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
- Flow chemistry enables precise control over reaction kinetics and reduces side-product formation .
- In-line monitoring (e.g., FTIR or Raman spectroscopy) allows real-time tracking of intermediate formation .
Q. What strategies are effective for analyzing and controlling process-related impurities in this compound?
- HPLC-MS with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) detects impurities like de-tritylated analogs .
- Recrystallization using ethanol/DMF mixtures (1:1) removes hydrophobic byproducts .
- Pharmacopeial guidelines (e.g., USP thresholds) should dictate impurity acceptance criteria .
Q. How does structural modification of the trityl group impact pharmacokinetic properties?
- Replacing trityl with acid-labile groups (e.g., tert-butyl esters) improves stability in physiological pH while enabling targeted release .
- Molecular dynamics simulations predict how substituent bulkiness affects binding to plasma proteins (e.g., albumin) .
Q. What computational methods are suitable for studying this compound’s interaction with biological targets?
- Docking studies (AutoDock Vina) model interactions with angiotensin II receptors, focusing on hydrogen bonding with the tetrazole and biphenyl moieties .
- MD simulations (GROMACS) assess binding stability under simulated physiological conditions .
Q. How can stability under varying pH and temperature conditions be evaluated?
- Forced degradation studies :
- Acidic/basic conditions (0.1M HCl/NaOH, 60°C) to identify hydrolysis-prone sites (e.g., ester groups) .
- Thermal stress (40–80°C) monitored via TGA/DSC to determine decomposition thresholds .
Q. What methodologies support structure-activity relationship (SAR) studies for analogs of this compound?
- Parallel synthesis of analogs with varied substituents (e.g., alkyl chains, aryl groups) on the imidazole and biphenyl rings .
- In vitro assays (e.g., enzyme inhibition, cell viability) paired with QSAR models correlate structural features with activity .
Q. How can the tetrazole group’s bioisosteric role be exploited in drug design?
- Comparative studies with carboxylate analogs assess potency differences in targets like angiotensin receptors .
- Metabolic stability assays (e.g., liver microsomes) evaluate resistance to oxidative degradation compared to carboxylic acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
